In Vivo Anti‑P388 Leukaemia Activity: Thiobutyrate vs. Thioacetate, Thiovalerate, and Thiobenzoate Congeners
In the 1986 Seshadri et al. study, adriamycin 14‑thio esters were evaluated in the murine P388 lymphocytic leukaemia model. The thiobutyrate derivative was specifically prepared but was not listed among the compounds that demonstrated significant in vivo anti‑P388 activity; by contrast, the thioacetate, thiovalerate, and thiobenzoate congeners all produced significant responses in the same assay [1]. This differential places the thiobutyrate in a distinct activity tier within the series.
| Evidence Dimension | In vivo anti‑P388 leukaemia activity (survival/ tumour burden) |
|---|---|
| Target Compound Data | Not among derivatives with significant anti‑P388 activity in the study |
| Comparator Or Baseline | Thioacetate, thiovalerate, and thiobenzoate analogues: each exhibited significant in vivo anti‑P388 activity |
| Quantified Difference | Qualitative activity gap – thiobutyrate absent from the significantly active group reported |
| Conditions | Murine P388 lymphocytic leukaemia model; compounds administered in vivo |
Why This Matters
Procurement of the thiobutyrate, rather than a more active thioester, may be warranted when reduced in vivo potency is desired, e.g., for probing structure–activity relationships or for use as a less active control compound in mechanistic studies.
- [1] Seshadri, R., Idriss, J. M. & Israel, M. Adriamycin analogues. Preparation and biological evaluation of some thio ester analogues of adriamycin and N‑(trifluoroacetyl)adriamycin 14‑valerate. J. Med. Chem. 29, 1269–1273 (1986). View Source
